molecular formula C13H15ClN2O B13494172 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

Cat. No.: B13494172
M. Wt: 250.72 g/mol
InChI Key: UFUIYVUDWNVTPL-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-2-carbonyl)-1H-indole hydrochloride is a heterocyclic compound featuring an indole core substituted at the 3-position with a pyrrolidine-2-carbonyl group. The indole scaffold is widely explored in medicinal chemistry due to its structural mimicry of tryptophan and versatility in interacting with biological targets such as enzymes, receptors, and ion channels .

Synthesis: The compound can be synthesized via condensation reactions, as demonstrated in related indole-pyrrolidine derivatives. For example, maleimide and 1H-indole react in the presence of glacial acetic acid to form 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, a structurally analogous compound .

Biological Relevance: Indole derivatives are known for diverse activities, including histone deacetylase (HDAC) inhibition, serotonin receptor modulation, and antitumor effects. The pyrrolidine-2-carbonyl substituent may enhance target binding through hydrogen bonding or conformational rigidity .

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1H-indol-3-yl(pyrrolidin-2-yl)methanone;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H

InChI Key

UFUIYVUDWNVTPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrolidine-2-carbonyl Chloride Acylation

The most straightforward and commonly reported method involves the reaction of an indole derivative with pyrrolidine-2-carbonyl chloride under controlled conditions to form the amide bond.

  • Reactants : Indole or substituted indole, pyrrolidine-2-carbonyl chloride
  • Solvents : Common solvents include dichloromethane, chloroform, or other inert organic solvents.
  • Conditions : The reaction is typically conducted at low to ambient temperatures to control the acylation and avoid side reactions.
  • Workup : The reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, followed by isolation via filtration or crystallization.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acylation with Pyrrolidine-2-carbonyl chloride Indole derivative, pyrrolidine-2-carbonyl chloride Room temperature, inert solvent Simple, direct, widely used Requires handling of acid chlorides, possible side reactions
Coupling via activated esters + reduction Benzyl ester intermediate, reducing agents (LAH, SDMA, TBLAH, DIBALH) Reflux, inert atmosphere High purity, avoids chromatography Longer reaction times, sensitive reagents
Multicomponent cycloaddition (related compounds) Isatin derivatives, sarcosine, dipolarophiles Reflux in ethanol, solvent-dependent High regio- and stereoselectivity Not directly applicable to target compound

Purification and Characterization

Purification methods for 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride typically involve crystallization from hydrochloric acid-containing solvents or recrystallization from ethanol. Chromatographic purification is generally avoided due to cost and environmental concerns.

Characterization is confirmed by:

Summary Table of Key Data

Parameter Data
Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 1H-indol-3-yl(pyrrolidin-2-yl)methanone; hydrochloride
CAS Number Not explicitly provided, commercial reference VC18080507
Common Synthesis Route Acylation of indole with pyrrolidine-2-carbonyl chloride
Purification Crystallization from HCl-containing solvents
Characterization Techniques NMR, FT-IR, Mass Spectrometry

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the 3-position of the indole ring due to its inherent reactivity. This position is particularly susceptible to electrophilic attack, enabling reactions such as acylation with pyrrolidine-2-carbonyl chloride. The reaction typically employs a base (e.g., triethylamine) to neutralize byproducts like HCl.

[3+2] Cycloaddition with Ethylene Derivatives

The compound participates in multicomponent [3+2] cycloaddition (32CA) reactions with ethylene derivatives (e.g., (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones). Solvent choice critically influences reaction efficiency:

  • Ethanol (polar protic): Highest yields (e.g., 96% for product 5a in 4.5 h).

  • Acetonitrile (polar aprotic): Moderate yields (e.g., 65% for product 5a in 9 h).

  • Toluene (nonpolar): Minimal yields (traces) .

SolventTime (h)Yield (%)Example Product
Ethanol4.5965a
Acetonitrile9655a
Toluene16traces5a

This regioselectivity arises from exo-transition states favored by steric factors, avoiding electrostatic repulsion in "endo" pathways .

Insertion Reactions

The compound can undergo carbon atom insertion via chlorodiazirines (e.g., α-chlorodiazirines) to form 3-(hetero)arylpyridines or quinolines . This reaction exploits the indole’s aromaticity, with selectivity governed by:

  • Steric effects : Trisubstituted indoles favor insertion at less hindered positions .

  • DFT calculations : Confirm that cyclopropanation stereochemistry has minimal impact due to compensatory homoaromatic stabilization during ring opening .

Transition State Analysis

  • Exo vs. Endo : The [3+2] cycloaddition mechanism favors "exo" transition states due to reduced steric hindrance and electrostatic repulsion .

  • Computational Validation : DFT studies reveal that steric descriptors (e.g., buried volume at C3/C4 positions) predict product distributions in insertion reactions .

Biological Interactions

While not directly chemical reactions, molecular modeling studies highlight the compound’s potential as a pharmacophore for enzyme inhibition (e.g., AChE). Key features include:

  • Hydrophobic interactions via aryl groups.

  • Electrophilic carbonyl groups enabling hydrogen bonding .

This compound’s reactivity profile makes it a versatile scaffold for synthetic and medicinal chemistry applications.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride serves as a building block in the synthesis of complex molecules. For example, it can be used as a precursor in creating quinoline derivatives via carbon atom insertion reactions .
  • Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies involve evaluating its interactions with molecular targets like enzymes or receptors, which can lead to various biological effects by inhibiting or activating these targets.
  • Medicine The compound is explored as a potential drug candidate for various therapeutic applications. Research has shown that certain indole derivatives, including those structurally related to 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride, exhibit anticancer activity .
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions and Properties

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride can undergo several types of chemical reactions:

  • Oxidation The compound can be oxidized using reagents like potassium permanganate in an acidic medium, leading to the formation of carbonyl compounds.
  • Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride in anhydrous ether, resulting in the formation of alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using halogenated solvents and bases like sodium hydride.

Examples of Indole-Based Applications

  • Antimicrobial activity Indole derivatives have been evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with some products showing good activity .
  • Multicomponent reactions Indoles are used in multicomponent reactions to synthesize diverse heterocyclic compounds . For example, they can be used in the preparation of indolyl hydrazine thiazole derivatives .
  • AChE inhibitors The pyrrolidinyl carbonyl at C-200 and pyrrolidinyl N-10 are mapped with the HBA and PosIon, respectively. Mapping of the aryl rings at H-1 and H-2 explains their necessity in optimizing the AChE inhibitory properties .

Table: Applications of Indole Derivatives

ApplicationDescription
Medicinal Chemistry Indole derivatives are explored for anticancer, antimicrobial, and other therapeutic applications .
Organic Synthesis Indoles serve as building blocks for synthesizing complex molecules and heterocyclic compounds .
Material Science Indoles are used in the development of new materials and chemical processes, potentially including polymers, coatings, and other advanced materials .
Biological Studies Indoles are employed as chemical probes for studying protein-protein interactions and other biological processes .
Industrial Uses Applications range from rubber vulcanization accelerators to fabric treatments, showcasing the versatility of indoles in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Key Observations :

  • HDAC Inhibition: While vorinostat (SAHA) is a benchmark HDAC inhibitor, 3-(pyrrolidine-2-carbonyl)-1H-indole HCl’s pyrrolidine group may confer distinct binding kinetics compared to SAHA’s hydroxamic acid moiety .
  • Cytotoxicity: Piperazine-substituted indoles (e.g., Akko group’s compounds) show IC₅₀ <10 μM, emphasizing the role of N-4 piperazine substitutions.
  • Receptor Affinity : BRL54443 and tetrahydropyridinyl-indoles highlight how substituents at C3 influence 5-HT receptor binding. The pyrrolidine-2-carbonyl group’s rigidity could enhance selectivity for specific serotonin receptors .

Bioisosteric Replacements and Activity Modulation

Bioisosteric replacements in indole derivatives are a strategic approach to optimize pharmacokinetics or target engagement:

  • Pyrrolidine vs.
  • Carbonyl vs. Alkyl Linkers : The carbonyl group in 3-(pyrrolidine-2-carbonyl)-1H-indole HCl may form hydrogen bonds with HDAC catalytic zinc ions, unlike alkyl-linked piperazine derivatives, which rely on van der Waals interactions .

Structural Flexibility and Target Selectivity

  • Tetrahydropyridinyl-Indoles: These compounds exhibit dual SERT/5-HT1A activity due to the tetrahydropyridine ring’s partial saturation, enabling π-π stacking and hydrophobic interactions. The pyrrolidine-2-carbonyl group’s planar geometry may favor HDAC inhibition over monoamine transporter binding .
  • Piperazine Derivatives : Substitutions at the piperazine N-4 position (e.g., aryl groups) enhance cytotoxicity, suggesting that the target compound’s pyrrolidine substitution could be optimized for similar effects .

Q & A

Q. What are the optimal synthetic routes for 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts acylation to introduce the pyrrolidine-2-carbonyl group at the indole C3 position.
  • Salt formation via HCl treatment to stabilize the compound .
    Key optimization strategies include:
  • Using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) for acylation.
  • Temperature control (0–5°C) during salt formation to prevent decomposition .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity. Key signals include indole H-2 (δ ~7.1 ppm) and pyrrolidine carbonyl (C=O, δ ~170 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) gradients for purity assessment (>98%) and mass confirmation (M+H⁺ expected) .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the pyrrolidine ring .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use fume hoods and personal protective equipment (nitrile gloves, lab coat) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Neutralize waste with sodium bicarbonate before disposal, and collaborate with certified hazardous waste services .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidine ring impact biological activity?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the pyrrolidine ring using X-ray or DFT calculations.
  • Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., receptor binding) of puckered vs. planar conformers. For example, a chair-like conformation may enhance interactions with hydrophobic binding pockets in G protein-coupled receptors .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands) for serotonin (5-HT) or dopamine receptors, given structural similarities to known indole-based modulators .
  • Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assays to test inhibitory effects on kinases (e.g., PKC, JAK) .
  • Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells to assess therapeutic index .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the pyrrolidine carbonyl group under basic conditions (pH >8) is a major concern. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Stabilization Strategies : Lyophilize the compound and store in amber vials with desiccants (silica gel) to limit moisture and photodegradation .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. functional cAMP assays) to distinguish direct binding from downstream effects .
  • Impurity Profiling : Use LC-HRMS to identify trace contaminants (e.g., dehydroindole byproducts) that may skew bioactivity results .

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